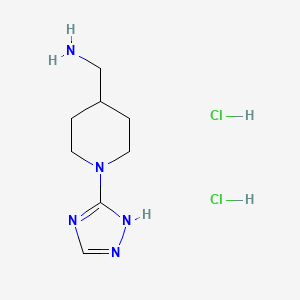

(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride” is a chemical compound . It is related to a class of compounds known as 1,2,4-triazole derivatives, which have been studied for their potential as anticancer agents .

Synthesis Analysis

The compound was prepared using a microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine followed by an in situ intramolecular cyclization of the triazole ring . Other related 1,2,4-triazole derivatives have been synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NMR and MS analysis . Crystal structures of similar compounds have also been reported .Chemical Reactions Analysis

The synthesis of “(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride” involves a nucleophilic ring opening followed by an intramolecular cyclization . Other related compounds have been synthesized through similar methods .Wissenschaftliche Forschungsanwendungen

- Ribavirin Analogue : One of the most well-known drugs containing a 1,2,4-triazole moiety is ribavirin , an antiviral medication. The compound shares structural similarities with ribavirin, which underscores its potential antiviral properties .

- Herpes Simplex Viruses (HSV) : Researchers have synthesized ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives and tested their antiviral activity against herpes simplex viruses. Some derivatives were found to be substrates for E. coli purine nucleoside phosphorylase, indicating their potential therapeutic relevance .

- 1H-1,2,3-Triazole-4-carboxylic Acid Derivatives : These derivatives, including those based on 1,2,4-triazole, have demonstrated antifungal activity, antimicrobial effects against mycobacterium tuberculosis, and antiviral activity against influenza A and HSV-1. Additionally, they exhibit anticancer properties against various cancer cell lines .

- (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives : These compounds have been investigated for their anticancer potential. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole showed significant antiproliferative activity against MV4-11 cells .

- Compounds Active Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci : Researchers have utilized (1H-1,2,3-triazol-1-yl)acetic acids to synthesize compounds effective against these drug-resistant bacteria .

- Sphingosine-1-phosphate Receptor Modulators : Certain derivatives act as agonists or antagonists of sphingosine-1-phosphate receptors, potentially influencing cellular signaling pathways .

- Stearoyl-Coenzyme Delta-9 Inhibitors : The compound class has been explored as inhibitors of stearoyl-coenzyme delta-9, which plays a role in lipid metabolism .

Antiviral Activity

Antifungal and Antimicrobial Activities

Apoptosis Induction in Cancer Cells

Antibacterial Effects

Enzyme Inhibition and Receptor Modulation

Other Applications

Wirkmechanismus

While the specific mechanism of action for “(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride” is not mentioned in the retrieved papers, related 1,2,4-triazole derivatives have shown inhibitory activities against cancer cell lines . These compounds may work by inducing apoptosis in cancer cells .

Zukünftige Richtungen

The future directions for research on “(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride” and related compounds could include further investigation of their anticancer properties, optimization of their synthesis, and exploration of their potential as a platform for the design and development of more selective and potent anticancer molecules .

Eigenschaften

IUPAC Name |

[1-(1H-1,2,4-triazol-5-yl)piperidin-4-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5.2ClH/c9-5-7-1-3-13(4-2-7)8-10-6-11-12-8;;/h6-7H,1-5,9H2,(H,10,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIAIYQAEBUGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=NN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S)-2-Cyclohexylcyclopropyl]methanamine;hydrochloride](/img/no-structure.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2418219.png)

![8-allyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418223.png)

![3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2418224.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B2418226.png)

![N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418228.png)

![Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate](/img/structure/B2418232.png)

![1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2418235.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2418238.png)